1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea
Description
1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety, linked by a urea functional group. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-3-2-4-13(14)18-15(20)17-11-7-9-19-12(10-11)6-8-16-19/h2-6,8,11H,7,9-10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLYQGQRCDJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing the methoxy group.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, particularly in prostate cancer due to its ability to modulate androgen receptor activity.
Organic Synthesis: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Material Science: Explored for its properties in creating novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with molecular targets such as the androgen receptor. By binding to the receptor, it inhibits the transcription of androgen-responsive genes, thereby exerting anti-proliferative effects on cancer cells . The compound’s urea linkage and methoxyphenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused steroids
Comparison: 1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balanced profile of stability and reactivity, making it a versatile candidate for various applications in medicinal chemistry and material science .
Biological Activity
1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrazolo derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer potential and enzymatic inhibitory effects.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 229.28 g/mol. Its structure includes a methoxyphenyl group and a tetrahydropyrazolo core that are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study published in MDPI noted that pyrazolo[1,5-a]pyrimidines exhibit selective protein inhibition and anticancer properties. The research emphasized the importance of structural modifications in enhancing bioactivity and reducing toxicity levels in vivo .
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Enzymatic inhibition can lead to therapeutic applications in treating diseases like tuberculosis.
- Mechanism : The target enzyme for many related compounds is MmpL3, which is crucial for the survival of Mycobacterium tuberculosis. Inhibitors of this enzyme have shown promising results in preclinical models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound.
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Methoxy Group | Enhances solubility | Improves interaction with biological targets |
| Tetrahydropyrazolo Core | Critical for bioactivity | Essential for maintaining structural integrity and function |
Research Findings
A comprehensive review of literature indicates that pyrazolo derivatives possess a range of biological activities:
- Antitumor Activity : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7).
- Selectivity Index : Some derivatives exhibit low cytotoxicity against normal cells while maintaining high efficacy against cancer cells, indicating a favorable therapeutic window .
- Inhibition Profiles : Inhibitory assays have shown that modifications in the urea moiety can significantly affect the potency against target enzymes like MmpL3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
